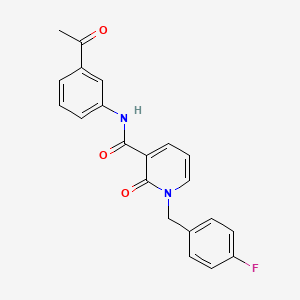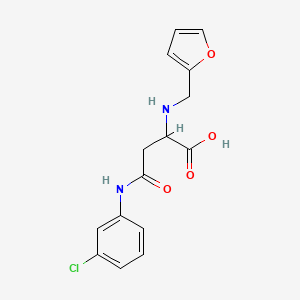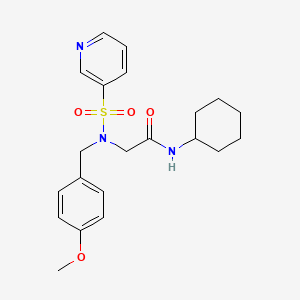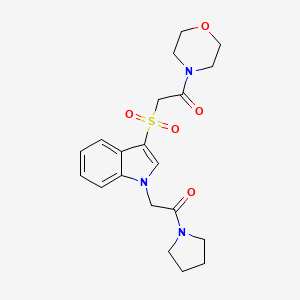
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (FTHQ) is a novel compound with a wide range of potential applications in scientific research and drug development. FTHQ is a member of the quinoline family of compounds, which are known for their interesting and diverse chemical properties. FTHQ is of particular interest due to its unique combination of two distinct chemical functional groups, namely a phenyl ring and a quinoline ring. This combination of functional groups gives FTHQ a number of interesting properties, such as a high affinity for various receptors and an ability to form strong hydrogen bonds.
Applications De Recherche Scientifique
Anticancer Applications
- Novel urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compounds with specific structural features exhibited significant activity, particularly against breast carcinoma MCF-7 cell lines, indicating their potential as lead compounds in the development of breast carcinoma drugs. These derivatives also showed high antioxidant activity and antimicrobial activity in vitro, suggesting a multifaceted therapeutic potential (Perković et al., 2016).
Antimicrobial Applications
- A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as broad-spectrum antimicrobial agents (Qing-Zhong Zheng et al., 2010).
Enzyme Inhibition for Therapeutic Applications
- Discovery and development of small molecule FLT3 inhibitors capable of overcoming drug-resistant mutations. This research could contribute to the advancement of targeted therapies for diseases such as acute myeloid leukemia, where FLT3 mutations play a significant role. The compounds demonstrated potent inhibitory effects against various FLT3 mutations, indicating their potential as lead compounds for further development (Guo Zhang et al., 2020).
Fluorophore Formation and Anion Receptor Applications
- Investigations into the formation of fluorophores from catecholamines and related compounds, as well as the development of anion receptors based on urea derivatives, showcase the versatility of these compounds in biochemical analysis and molecular sensing applications. Such research underscores the potential of these compounds in the development of diagnostic tools and sensors (Lindvall et al., 1974; Amendola et al., 2006).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-3,5,7-9,18H,4,6,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNICVTUTWOADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)NC(=O)NC3=CC=CC=C3F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757513.png)


![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)
